Cas no 2172207-55-3 (2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid)

2-N-tert-Butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. Its key features include a tert-butyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions while maintaining stability during solid-phase peptide synthesis. The sterically hindered structure enhances resistance to unintended side reactions, improving yield and purity in complex peptide assemblies. This compound is particularly valuable for introducing non-natural or sterically constrained amino acid residues into peptide sequences, facilitating advanced research in medicinal chemistry and bioconjugation. Its high purity and consistent performance make it suitable for demanding synthetic workflows.
2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid structure
2172207-55-3 structure
Product Name:2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid
CAS No:2172207-55-3
MF:C28H36N2O5
MW:480.595848083496
CID:6244528
PubChem ID:165550266
Update Time:2025-10-21

2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid
    • 2172207-55-3
    • EN300-1482522
    • 2-[N-tert-butyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]acetic acid
    • Inchi: 1S/C28H36N2O5/c1-26(2,3)30(16-23(31)32)24(33)27(4,5)28(6,7)29-25(34)35-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22H,16-17H2,1-7H3,(H,29,34)(H,31,32)
    • InChI Key: UAKNUXYSQWKKBN-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)N(CC(=O)O)C(C)(C)C

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 778
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 95.9Ų

2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid Pricemore >>

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2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid Related Literature

Additional information on 2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid

Research Brief on 2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid (CAS: 2172207-55-3)

The compound 2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid (CAS: 2172207-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Its incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern medicinal chemistry.

Recent studies have explored the compound's role in facilitating the synthesis of complex peptides with enhanced stability and bioactivity. Researchers have leveraged its tert-butyl and trimethylbutanamidoacetic acid moieties to improve the solubility and purification of peptide intermediates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of cyclic peptides targeting G-protein-coupled receptors (GPCRs), highlighting its potential in the development of novel therapeutics for neurological disorders.

In addition to its synthetic utility, investigations into the compound's physicochemical properties have revealed promising characteristics. Its stability under various pH conditions and compatibility with common coupling reagents such as HBTU and HATU make it a versatile tool in peptide chemistry. Furthermore, its low epimerization risk during peptide elongation has been noted as a significant advantage over traditional amino acid derivatives.

Ongoing research is focusing on optimizing the compound's application in the synthesis of peptide-based drugs, particularly those targeting protein-protein interactions. Preliminary results from a 2024 study suggest that derivatives of 2172207-55-3 could play a pivotal role in the development of next-generation anticancer peptides, owing to their ability to enhance membrane permeability and target specificity.

In conclusion, 2-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidoacetic acid represents a valuable asset in the toolkit of peptide chemists and drug developers. Its unique structural attributes and synthetic advantages position it as a key player in the advancement of peptide-based therapeutics. Future research directions may include exploring its applications in the synthesis of peptide-drug conjugates and its potential in addressing challenges related to peptide delivery and bioavailability.

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